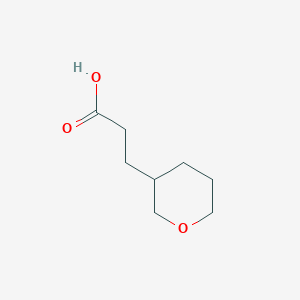

3-(Oxan-3-yl)propanoic acid

Descripción

3-(Oxan-3-yl)propanoic acid is a carboxylic acid derivative featuring a propanoic acid backbone substituted with an oxane (tetrahydropyran) ring at the third carbon.

Propiedades

IUPAC Name |

3-(oxan-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPBWJMWHVFSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-3-yl)propanoic acid typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide opening reaction.

Introduction of the Propanoic Acid Group: This can be achieved by reacting the oxane ring with a suitable carboxylating agent under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of 3-(Oxan-3-yl)propanoic acid may involve:

Bulk Synthesis: Utilizing large-scale reactors to carry out the cyclization and carboxylation reactions.

Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Oxan-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted oxane derivatives.

Aplicaciones Científicas De Investigación

3-(Oxan-3-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(Oxan-3-yl)propanoic acid involves its interaction with various molecular targets. The oxane ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(oxan-3-yl)propanoic acid, their biological activities, and applications:

Structural and Functional Differences

Oxane Substitution Position: The position of the oxane ring (C2, C3, or C4) significantly impacts molecular conformation and interactions. For example, 3-(oxan-4-yl)propanoic acid (CAS 40500-10-5) has a boiling point of 297°C and density of 1.081 g/cm³ , whereas analogs with aromatic or heterocyclic substituents exhibit divergent properties.

Chlorinated Phenyl Derivatives: Chlorinated analogs like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (compound 1 in ) demonstrate selective antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with minimal effects on Candida albicans . This highlights the role of halogenation in enhancing antibacterial potency.

Hydroxyphenyl and Aromatic Derivatives: 3-(3′-Hydroxyphenyl)propanoic acid inhibits colon cancer cell proliferation by modulating metabotypes (e.g., high vs. low metabolite producers) . In contrast, 3-(methylthio)propanoic acid esters contribute to pineapple aroma, with odor thresholds as low as 7 µg·kg⁻¹ (ethyl ester) .

Actividad Biológica

3-(Oxan-3-yl)propanoic acid, with the chemical formula C₇H₁₂O₃ and CAS number 1342572-49-9, is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structure and Reactivity:

3-(Oxan-3-yl)propanoic acid features an oxane ring (tetrahydrofuran) connected to a propanoic acid moiety. Its unique structure allows it to undergo several chemical reactions:

- Oxidation: Can be oxidized to form ketones or aldehydes.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

- Substitution: The oxane ring can participate in nucleophilic substitution reactions.

Table 1: Chemical Reactions of 3-(Oxan-3-yl)propanoic Acid

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of ketones/aldehydes | KMnO₄, CrO₃ |

| Reduction | Conversion to alcohols | LiAlH₄, NaBH₄ |

| Substitution | Formation of substituted oxane derivatives | Amines, thiols |

The biological activity of 3-(Oxan-3-yl)propanoic acid is primarily attributed to its ability to interact with various molecular targets. The presence of the oxane ring and the carboxylic acid group enables hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence biochemical pathways, making the compound a subject of interest in drug development.

Case Studies and Research Findings

-

Antimicrobial Activity:

Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial properties. For instance, modifications at specific positions on related triterpene acids have shown enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . -

Cytotoxicity Studies:

Research on related compounds indicates that structural modifications can significantly affect cytotoxicity. A study involving oleanolic acid derivatives demonstrated that introducing side chains at specific positions altered the cytotoxic effects on cancer cell lines . This suggests that 3-(Oxan-3-yl)propanoic acid may also exhibit variable cytotoxicity depending on its structural modifications. -

Therapeutic Potential:

The compound's unique structure allows it to potentially serve as a scaffold for drug development. Its interactions with biological macromolecules could lead to therapeutic applications in treating various diseases, including cancer and infectious diseases .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.